Tetrathermotaurine

Descripción

Based on nomenclature conventions, the term suggests a sulfur-containing compound (indicated by "taurine," a derivative of the amino acid cysteine) with a tetracyclic or tetrameric structure. Compounds with "tetra-" prefixes often feature four functional groups, rings, or subunits (e.g., tetracyclines, tetrabenazines) .

Propiedades

Número CAS |

143413-77-8 |

|---|---|

Fórmula molecular |

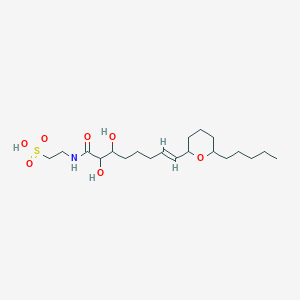

C20H37NO7S |

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

2-[[(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C20H37NO7S/c1-2-3-5-9-16-11-8-12-17(28-16)10-6-4-7-13-18(22)19(23)20(24)21-14-15-29(25,26)27/h6,10,16-19,22-23H,2-5,7-9,11-15H2,1H3,(H,21,24)(H,25,26,27)/b10-6+ |

Clave InChI |

FIJLBEBGHVOOJE-UXBLZVDNSA-N |

SMILES |

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |

SMILES isomérico |

CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)NCCS(=O)(=O)O)O)O |

SMILES canónico |

CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |

Sinónimos |

2-(2,3-dihydroxy-9,13-oxy-7-trans-octadecenoylamino)ethanesulfonic acid 2-(2,3-dihyroxy-9,13-oxy-7-octadecenoylamino)ethanesulfonic acid tetrathermotaurine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Given the absence of explicit data on Tetrathermotaurine, the comparison below is structured using general principles from the evidence and analogous compounds:

Table 1: Structural and Functional Comparison of Tetrathermotaurine with Related Compounds

*Hypothesized based on taurine’s biological roles.

Key Findings from Analogous Compounds

Structural Complexity: Tetrahydropalmatine and Tetrabenazine share tetracyclic frameworks but differ in functional groups, leading to distinct biological targets. For example, Tetrabenazine’s ketone group enables binding to vesicular monoamine transporter 2 (VMAT2) , whereas Tetrahydropalmatine’s isoquinoline moiety interacts with dopamine receptors . Tetrathermotaurine’s hypothetical taurine-like structure (sulfonic acid group) may enhance solubility and antioxidant capacity compared to non-sulfonated analogs .

Pharmacokinetic Profiles :

- Tetracyclines exhibit pH-dependent absorption due to their zwitterionic nature . A sulfonated Tetrathermotaurine might show similar pH sensitivity.

- Tetrabenazine has a short half-life (~5 hours), necessitating frequent dosing . Structural modifications in Tetrathermotaurine (e.g., methylation) could theoretically improve metabolic stability.

Toxicity and Safety :

- Tetracaine ’s ester group increases hydrolysis risk, leading to systemic toxicity . A sulfonic acid group in Tetrathermotaurine might reduce esterase susceptibility.

- Tetrahydropalmatine has dose-dependent hepatotoxicity, a concern mitigated in newer analogs via hydroxyl group substitution .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous characterization for novel compounds:

- Spectral Analysis : NMR and IR data (e.g., 1H/13C chemical shifts for structural elucidation) are critical, as demonstrated in the synthesis of tetracyclic diterpenes .

- Pharmacological Assays : Standardized in vitro/in vivo models (e.g., IC50 for enzyme inhibition) ensure replicability, as seen in studies of Tetrabenazine impurities .

- Regulatory Compliance : Adherence to IUPAC naming and toxicity guidelines (e.g., Therapeutic Goods Standards ) is mandatory for clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.